N,N-bis[2-(methylamino)-2-oxoethyl]benzamide
Overview
Description
N,N-bis[2-(methylamino)-2-oxoethyl]benzamide is a chemical compound with a complex structure that includes benzamide and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[2-(methylamino)-2-oxoethyl]benzamide can be achieved through aminomethylation reactions. One effective method involves the reaction of ortho-, meta-, and para-aminobenzamides with bis(N,N-dimethylamino)methane in the presence of catalysts such as NiCl2·6H2O and SmCl3·6H2O . The reaction typically takes place in ethanol at 70°C over 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of aminomethylation and the use of catalysts suggest that scaling up the laboratory synthesis could be feasible with appropriate optimization of reaction conditions and catalyst selection.
Chemical Reactions Analysis
Types of Reactions
N,N-bis[2-(methylamino)-2-oxoethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bis(N,N-dimethylamino)methane, urea, biuret, and semicarbazide hydrochloride . The reactions are typically carried out in the presence of catalysts such as NiCl2·6H2O and SmCl3·6H2O at elevated temperatures (around 70°C) in ethanol .
Major Products
The major products formed from these reactions include various N-substituted aniline derivatives containing urea fragments .
Scientific Research Applications
N,N-bis[2-(methylamino)-2-oxoethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-bis[2-(methylamino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets and pathways. For example, its derivatives can activate enzyme glucokinase, which plays a role in glucose metabolism . The compound’s antitumor and antibacterial activities are likely due to its ability to interfere with cellular processes in pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-substituted aniline derivatives and nitrogen-containing heterocycles .
Uniqueness
N,N-bis[2-(methylamino)-2-oxoethyl]benzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit multiple biological activities. Its ability to act as an enzyme activator and its potential in drug development distinguish it from other similar compounds .
Properties
IUPAC Name |
N,N-bis[2-(methylamino)-2-oxoethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-14-11(17)8-16(9-12(18)15-2)13(19)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWPIROOHWNSDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CC(=O)NC)C(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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